molecular formula C12H16N2O2 B1438415 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride CAS No. 887444-94-2

1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride

Cat. No.: B1438415
CAS No.: 887444-94-2
M. Wt: 220.27 g/mol
InChI Key: WCGWEYKEDPTXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile synthetic building block. This compound features a hybrid structure incorporating two privileged scaffolds in drug discovery: the piperidine ring and the pyridine moiety . The piperidine ring is a fundamental structural unit found in more than twenty classes of pharmaceuticals and is one of the most important synthetic fragments for designing drugs . Similarly, the pyridine scaffold is well-recognized as a privileged structure in medicinal chemistry, where the nitrogen atom plays a crucial role in the pharmacological profile of many drugs . The specific molecular architecture of this compound, which links these two heterocycles, makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Researchers can utilize this dihydrochloride salt to investigate its potential incorporation into larger, more complex structures aimed at various biological targets. Its properties may be of specific interest for projects related to central nervous system (CNS) targets, given that pyridine alkaloids and piperidine derivatives are both known to exhibit activity in the CNS . This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory safety guidelines and regulations.

Properties

CAS No.

887444-94-2

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11/h1-2,5-6,10H,3-4,7-9H2,(H,15,16)

InChI Key

WCGWEYKEDPTXOM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O

Origin of Product

United States

Biological Activity

1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16Cl2N2O2
  • Molecular Weight : 287.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in neuropsychiatric disorders.

Key Mechanisms:

  • Dopamine Receptor Agonism : The compound exhibits selective agonist activity at dopamine receptors, particularly the D3 subtype, which is linked to neuroprotection and modulation of mood disorders .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters like dopamine and serotonin.

Neuroprotection

Research indicates that this compound has neuroprotective properties, particularly in models of neurodegeneration. Studies have shown that it can protect dopaminergic neurons from degeneration induced by neurotoxic agents such as MPTP, a common model for Parkinson's disease .

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer therapy. It has demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionProtects dopaminergic neurons from MPTP-induced degeneration
AnticancerInduces apoptosis in hypopharyngeal tumor cells
Receptor AgonismSelective D3 receptor agonist activity

Case Studies

  • Neuroprotective Effects :
    • In a study involving mice treated with MPTP, administration of this compound resulted in significant preservation of dopaminergic neurons compared to control groups. Behavioral assessments indicated improved motor function post-treatment.
  • Cancer Cell Line Studies :
    • A series of experiments conducted on FaDu hypopharyngeal carcinoma cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. The results were compared with standard chemotherapeutic agents like bleomycin, showing enhanced efficacy in certain concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Heterocycle Variations

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
  • Structural Differences : The pyridine ring in the target compound is replaced with a pyrimidine ring (a six-membered ring with two nitrogen atoms).
  • Salt Form: Monohydrochloride (vs. dihydrochloride), reducing solubility in aqueous media .
  • Biological Implications : Pyrimidine’s weaker basicity compared to pyridine may alter interactions with biological targets, such as enzymes or receptors.
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
  • Structural Differences : A methylpyrazine substituent replaces the pyridin-2-ylmethyl group. Pyrazine has two nitrogen atoms at positions 1 and 4, differing from pyridine’s single nitrogen.
  • Physical Properties : Melting point 185–186.5°C , higher than the target compound’s predicted boiling point, suggesting differences in crystallinity .
  • Electronic Effects : Pyrazine’s electron-deficient nature may influence binding affinity in medicinal chemistry applications.

Positional Isomerism and Carboxylic Acid Placement

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride
  • Structural Differences : The pyridine substituent is at the 3-position (vs. 2-position), and the carboxylic acid is at the 2-position of the piperidine ring (vs. 3-position).
  • Molecular Formula : C₁₂H₁₆N₂O₂·2HCl (same as the target compound).
  • For example, the 2-carboxylic acid may hinder binding to targets requiring axial orientation .
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid
  • Structural Differences : Carboxylic acid at the 4-position of the piperidine ring (vs. 3-position).
  • Physical Properties : Lower melting point (151–152°C ) compared to its 3-carboxylic acid analog, indicating reduced stability or altered packing .

Salt Form Comparisons

Compound Name Salt Form Predicted pKa Solubility Implications
Target Compound Dihydrochloride 3.80 ± 0.20 High solubility in polar solvents
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Monohydrochloride N/A Moderate solubility
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid Dihydrochloride N/A Comparable to target compound

Heterocyclic Substituent Electronic Profiles

Heterocycle Nitrogen Positions Basicity (pKa of conjugate acid) Electronic Effects
Pyridine (target) 1-position ~5.2 Moderate electron-withdrawing
Pyrimidine 1- and 3-positions ~1.3 Strong electron-withdrawing
Pyrazine 1- and 4-positions ~0.6 Very strong electron-withdrawing

Key Research Findings

  • Salt Form Optimization: Dihydrochloride salts generally exhibit superior solubility over monohydrochlorides, critical for drug formulation .
  • Positional Isomerism : Carboxylic acid placement on the piperidine ring significantly impacts molecular conformation. For instance, 3-carboxylic acid derivatives may adopt equatorial orientations, enhancing interactions with flat binding pockets .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent Carboxylic Acid Position Salt Form Melting Point (°C) Predicted pKa
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride C₁₂H₁₆N₂O₂·2HCl Pyridin-2-ylmethyl 3 Dihydrochloride N/A 3.80 ± 0.20
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride C₁₀H₁₂N₃O₂·HCl Pyrimidin-2-yl 3 Monohydrochloride N/A N/A
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 6-Methylpyrazin-2-yl 3 None 185–186.5 N/A
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride C₁₂H₁₆N₂O₂·2HCl Pyridin-3-ylmethyl 2 Dihydrochloride N/A N/A

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst: Palladium on carbon (Pd/C) is commonly employed due to its high activity and selectivity.
  • Solvent: Water is used as the reaction medium, often with subsequent addition of methanol to facilitate crystallization.
  • Temperature and Pressure: Hydrogenation is conducted at 90–100 °C under 4–5 MPa hydrogen pressure.
  • Procedure: The pyridinecarboxylic acid, water, and Pd/C catalyst are combined in a hydrogenation reactor. After nitrogen purging to remove oxygen, hydrogen gas is introduced, and the mixture is stirred for 3–4 hours to ensure complete reduction. The catalyst is then filtered off, and moisture is partially removed under reduced pressure. Cooling the mixture to 30 °C followed by methanol addition induces crystallization of nipecotic acid, which is isolated by centrifugation at 0 °C.

Yield and Purity

  • The molar yield of nipecotic acid relative to 3-pyridinecarboxylic acid is approximately 85%.
  • Purity of the isolated product ranges between 98–102% by content analysis.
  • Melting point of nipecotic acid is reported at 273–278 °C.

Summary Table: Hydrogenation Step Parameters

Parameter Value/Range
Catalyst Pd/C (5% Pd content)
Substrate 3-Pyridinecarboxylic acid
Solvent Water, followed by methanol
Temperature 90–100 °C
Hydrogen Pressure 4–5 MPa
Reaction Time 3–4 hours
Yield (molar) ~85%
Product Purity 98–102%
Product Melting Point 273–278 °C

Data adapted from patent CN102174011A describing industrial hydrogenation processes.

Conversion to Dihydrochloride Salt

The free base 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid is typically converted to its dihydrochloride salt to improve stability and solubility for pharmaceutical applications.

  • Procedure: The free base is dissolved in anhydrous ethanol or water, then treated with an excess of hydrochloric acid gas or concentrated HCl solution.
  • Isolation: The salt precipitates as a solid, which is filtered, washed, and dried under vacuum.
  • Properties: The dihydrochloride salt is a yellow to brown solid, exhibiting enhanced water solubility and stability compared to the free acid.

Analytical and Structural Confirmation

  • Techniques: Nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), melting point determination, and elemental analysis are standard for confirming structure and purity.
  • Purity: HPLC purity is routinely above 90–95% after purification.
  • Melting Point: The dihydrochloride salt typically shows a sharp melting point indicative of high purity.

Summary and Research Findings

  • The industrially viable preparation of 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride relies heavily on the efficient hydrogenation of 3-pyridinecarboxylic acid to nipecotic acid using Pd/C catalysts under controlled temperature and pressure.
  • Subsequent functionalization via reductive amination or nucleophilic substitution introduces the pyridin-2-ylmethyl group with good yields and high purity.
  • Conversion to the dihydrochloride salt enhances the compound’s pharmaceutical properties.
  • Optimization of reaction parameters such as temperature, pressure, solvent choice, and catalyst loading is critical for maximizing yield and purity.
  • These methods are supported by patents and peer-reviewed literature, demonstrating scalability and reproducibility for research and industrial production.

This comprehensive analysis consolidates preparation methodologies from multiple authoritative sources, excluding unreliable commercial websites, ensuring professional and accurate guidance for researchers and industrial chemists working with this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperidine-3-carboxylic acid core via reductive amination or cyclization of precursor amines.
  • Step 2 : Introduction of the pyridin-2-ylmethyl group via nucleophilic substitution (e.g., reacting 2-(chloromethyl)pyridine with the piperidine intermediate under basic conditions like NaOH or K₂CO₃) .
  • Step 3 : Conversion to the dihydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or water), followed by recrystallization for purity .
    Key parameters include reaction temperature (often 60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric control to minimize byproducts.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Purity : Titration with alcoholic NaOH to determine HCl content (target: 98–102% purity) .
  • Structural Confirmation :
    • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~2500 cm⁻¹ (HCl salt N-H stretch) .
    • NMR : Piperidine protons (δ 1.5–3.0 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and carboxylic acid proton (δ ~12 ppm) .
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Q. What are the recommended storage conditions to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. The dihydrochloride form enhances water solubility but may hydrolyze under prolonged exposure to humidity .

Q. How does the hydrochloride salt form influence solubility and bioactivity?

  • Solubility : The dihydrochloride salt increases aqueous solubility (>50 mg/mL in water) compared to the free base, facilitating in vitro assays .
  • Bioactivity : Protonation of the piperidine nitrogen enhances receptor binding affinity, particularly for targets with anionic binding pockets (e.g., ion channels or GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?

  • In vitro vs. in vivo Discrepancies :
    • Assay Conditions : Adjust pH to mimic physiological conditions (e.g., 7.4) to account for protonation state changes .
    • Metabolite Interference : Use LC-MS to identify metabolites in plasma that may competitively inhibit binding .
    • Permeability : Evaluate blood-brain barrier penetration using PAMPA assays, as poor permeability may explain reduced in vivo efficacy despite strong in vitro binding .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors). Focus on the protonated piperidine and carboxylic acid groups for hydrogen bonding .
  • MD Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess conformational changes in the receptor-ligand complex .
  • QSAR Models : Correlate substituent effects (e.g., pyridine vs. pyrimidine analogs) with activity using descriptors like logP and polar surface area .

Q. How do structural analogs differ in biological activity, and how can researchers select appropriate analogs?

Compound Key Structural Difference Biological Activity
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid dihydrochloride Carboxylic acid at position 2Higher affinity for GABAₐ receptors
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acidPyridine substitution at position 4Reduced solubility; preferential binding to opioid receptors
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Chloropyrimidine substituentEnhanced kinase inhibition (e.g., JAK2)
Selection Criteria : Prioritize analogs based on target receptor homology and solubility requirements.

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Process Optimization : Use automated reactors (e.g., ChemBees) to control temperature and stirring rates during the substitution step .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and intermediate purity .
  • Byproduct Analysis : Characterize impurities (e.g., unreacted 2-(chloromethyl)pyridine) via GC-MS and adjust stoichiometry accordingly .

Methodological Notes

  • Safety : Handle with nitrile gloves and PPE due to potential irritancy (refer to SDS guidelines for hydrochloride salts) .
  • Data Reproducibility : Share synthetic protocols and analytical parameters (e.g., HPLC gradients) in supplementary materials to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.